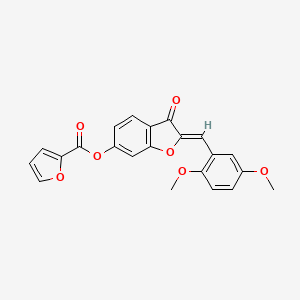

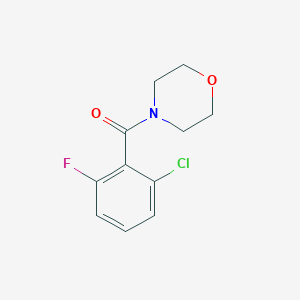

![molecular formula C21H21N3O5 B2540645 3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid CAS No. 309924-00-3](/img/structure/B2540645.png)

3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid is a complex organic molecule that likely exhibits pharmacological properties due to the presence of a morpholine ring and a dioxopyrrolidinyl benzoic acid moiety. Morpholine derivatives are known to interact with various biological targets, such as GABA(B) receptors, as seen in the study of morpholin-2-yl-phosphinic acids, which were found to be potent GABA(B) receptor antagonists in rat brain .

Synthesis Analysis

The synthesis of related morpholine-containing compounds typically involves multi-step reactions, including condensation and nucleophilic substitution. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate for biologically active compounds, was achieved through a sequence of rearrangement, condensation, and nucleophilic substitution reactions starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene . Similarly, organotin(IV) complexes of a related compound, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, were synthesized and characterized, indicating the potential for diverse synthetic routes and modifications .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex, with the potential for various functional groups to be attached to the morpholine ring. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined, showing a monoclinic system with specific space group parameters . This suggests that the molecular structure of the compound could also be characterized by X-ray crystallography to determine its precise geometry.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can vary widely depending on the substituents attached to the morpholine ring. For example, the compound 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one was synthesized and characterized by various spectroscopic methods, indicating the importance of such techniques in determining the properties of these compounds . Furthermore, compounds with a naphthalimide moiety connected to a benzamide, similar in structure to the benzoic acid moiety in the compound of interest, showed luminescent properties and formed nano-aggregates with enhanced emission in aqueous-DMF solution .

科学的研究の応用

Synthesis and Chemical Properties

Polycyclic Imidazolidinones Synthesis : A study by Zhengbo Zhu et al. (2017) highlights the synthesis of polycyclic imidazolidinone derivatives through redox-annulations involving α-ketoamides and cyclic secondary amines, including morpholine. This method showcases the versatility of morpholine in facilitating catalytic transformations to produce complex organic structures with significant yields (Zhengbo Zhu et al., 2017).

Biodegradable Polyesteramides : Research by P. J. I. Veld et al. (1992) presents the synthesis of polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives. These compounds, obtained through ring-opening copolymerization, are notable for their potential in creating materials with specific functional properties, indicating the chemical flexibility of morpholine-based structures (P. J. I. Veld et al., 1992).

Hydrogen-Bonded Polymeric Structures : Graham Smith and D. Lynch (2016) explored the morpholinium salts of various benzoic acid analogues, revealing the formation of cyclic heterotetrameric and low-dimensional hydrogen-bonded polymeric structures. This study underlines the role of morpholine in stabilizing complex molecular architectures through hydrogen bonding (Graham Smith & D. Lynch, 2016).

Photocycloaddition Reactions : The work by Christiane van Wolven et al. (2006) on photocycloaddition of 2-aminopropenenitriles to methyl phenylglyoxylate and benzils, involving morpholine, emphasizes the utility of morpholine in photochemical synthesis to produce oxetanes, a class of oxygen-containing heterocycles. This showcases the reactivity of morpholine in complex cycloaddition reactions (Christiane van Wolven et al., 2006).

特性

IUPAC Name |

3-[3-(4-morpholin-4-ylanilino)-2,5-dioxopyrrolidin-1-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c25-19-13-18(20(26)24(19)17-3-1-2-14(12-17)21(27)28)22-15-4-6-16(7-5-15)23-8-10-29-11-9-23/h1-7,12,18,22H,8-11,13H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJKJLXNOOVERF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]](/img/structure/B2540562.png)

![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2540565.png)

![Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride](/img/structure/B2540567.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2540569.png)

![2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride](/img/structure/B2540571.png)

![5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540572.png)

![1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2540582.png)

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2540585.png)